N-ethyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
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Description
N-ethyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C12H23N3OS and its molecular weight is 257.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
N-ethyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide is a compound of interest in the field of organic chemistry, particularly in the context of synthesizing new molecules with potential biological activities. Research has explored various methods for the synthesis of related compounds, including tetrahydro-1,4-diazepine derivatives, highlighting the versatility of diazepines in chemical synthesis. For instance, a novel one-pot pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives has been described, starting from simple and readily available inputs, demonstrating an efficient approach to these compounds under mild conditions (Shaabani et al., 2008).
Biological Applications
While specific research on N-ethyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide's biological applications is scarce, studies on structurally related compounds provide insights into their potential. For example, benzodiazepines and diazepine derivatives have been investigated for their pharmacological activities, including as anticancer agents. Novel homopiperazine derivatives, including 1,4-diazepane derivatives, have shown promise in this area, indicating the potential for N-ethyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide to serve in similar capacities (Teimoori et al., 2011).
Properties
IUPAC Name |
N-ethyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3OS/c1-2-13-12(16)15-6-3-5-14(7-8-15)11-4-9-17-10-11/h11H,2-10H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJHYPUNJLJTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCN(CC1)C2CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.